7-Methoxy-2,3,4,5-tetrahydro-1H-2-benzazepin-3-one
Overview
Description
7-Methoxy-2,3,4,5-tetrahydro-1H-2-benzazepin-3-one is a heterocyclic compound that belongs to the benzazepine class. This compound is characterized by a seven-membered ring fused to a benzene ring, with a methoxy group at the 7th position and a ketone group at the 3rd position. It has garnered interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common synthetic route for 7-Methoxy-2,3,4,5-tetrahydro-1H-2-benzazepin-3-one involves the ring expansion rearrangement of (1E)-6-methoxy-3,4-dihydro-naphthalene-1(2H)-one oxime. This reaction typically produces a mixture of two isomers, with this compound being the major product due to the electron-donating effect of the methoxy group at the 6-position .
Industrial Production Methods: Industrial production methods for this compound often involve hydrogenation and reduction reactions. For example, the hydrogenation of 2-aminoacetophenone with trans-vertical aromatic dinitrate esters can yield 1,3,4,5-tetrahydro-2H-1-benzazepin-2-one .
Chemical Reactions Analysis
Types of Reactions: 7-Methoxy-2,3,4,5-tetrahydro-1H-2-benzazepin-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, particularly at positions ortho and para to the methoxy group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Friedel-Crafts acylation and alkylation reactions can be performed using aluminum chloride (AlCl3) as a catalyst.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted benzazepines.
Scientific Research Applications
7-Methoxy-2,3,4,5-tetrahydro-1H-2-benzazepin-3-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Its derivatives are being explored for their anticonvulsant properties.
Industry: It is used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 7-Methoxy-2,3,4,5-tetrahydro-1H-2-benzazepin-3-one involves its interaction with specific molecular targets. For instance, as a muscarinic (M3) receptor antagonist, it binds to the M3 receptors, inhibiting their activity and leading to bronchodilation. This makes it a potential therapeutic agent for respiratory conditions .
Comparison with Similar Compounds
2,3,4,5-Tetrahydro-7-methoxy-1H-2-benzazepin-1-one: This compound is an isomer with similar structural features but different functional groups.
1,3,4,5-Tetrahydro-2H-1-benzazepin-2-one: Lacks the methoxy group, resulting in different chemical properties.
Uniqueness: 7-Methoxy-2,3,4,5-tetrahydro-1H-2-benzazepin-3-one is unique due to the presence of the methoxy group, which influences its electronic properties and reactivity. This makes it particularly interesting for the development of new drugs and chemical entities.
Properties
IUPAC Name |
7-methoxy-1,2,4,5-tetrahydro-2-benzazepin-3-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-14-10-4-2-9-7-12-11(13)5-3-8(9)6-10/h2,4,6H,3,5,7H2,1H3,(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFTMGFYYRKTHPB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CNC(=O)CC2)C=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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